Tert-butyl 4-bromo-2-(trifluoromethyl)benzoate

説明

Chemical Structure and Properties

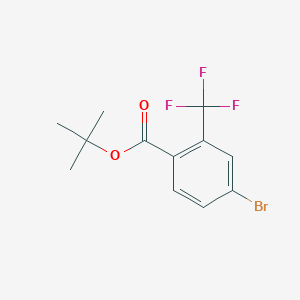

tert-Butyl 4-bromo-2-(trifluoromethyl)benzoate (CAS: 1416979-56-0) is an aromatic ester with the molecular formula C₁₂H₁₂BrF₃O₂ and a molar mass of 325.17 g/mol . Its structure features a bromine substituent at the para position and a trifluoromethyl (-CF₃) group at the ortho position on the benzene ring, with a tert-butyl ester moiety. The trifluoromethyl group enhances electron-withdrawing effects, influencing reactivity and stability, while the bromine atom enables cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig). The tert-butyl ester provides steric bulk, increasing lipophilicity and altering solubility in organic solvents.

Applications

This compound is primarily used as an intermediate in pharmaceutical and agrochemical synthesis. The bromine atom serves as a handle for functionalization, and the -CF₃ group is a common pharmacophore in drug design due to its metabolic stability and electronegativity .

特性

IUPAC Name |

tert-butyl 4-bromo-2-(trifluoromethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrF3O2/c1-11(2,3)18-10(17)8-5-4-7(13)6-9(8)12(14,15)16/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWKYDABPVUYWKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C=C(C=C1)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-bromo-2-(trifluoromethyl)benzoate typically involves the esterification of 4-bromo-2-(trifluoromethyl)benzoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction conditions usually include refluxing the reactants in an appropriate solvent such as toluene or dichloromethane.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

化学反応の分析

Types of Reactions

Tert-butyl 4-bromo-2-(trifluoromethyl)benzoate can undergo various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Oxidation: The benzoate ring can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) under mild heating.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran at low temperatures.

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products

Nucleophilic substitution: Products include substituted benzoates with various functional groups.

Reduction: The major product is tert-butyl 4-bromo-2-(trifluoromethyl)benzyl alcohol.

Oxidation: Products include 4-bromo-2-(trifluoromethyl)benzoic acid and other oxidized derivatives.

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C₁₂H₁₂BrF₃O₂

- Molar Mass : 325.12 g/mol

- Structural Features : The compound features a tert-butyl group, a bromine atom, and a trifluoromethyl group attached to a benzoate structure. The presence of these functional groups imparts unique chemical reactivity and stability.

Organic Synthesis

Tert-butyl 4-bromo-2-(trifluoromethyl)benzoate serves as a valuable intermediate in organic synthesis. Its functional groups allow for the construction of more complex molecules through various reactions, including nucleophilic substitutions and cross-coupling reactions. The trifluoromethyl group enhances metabolic stability, making it particularly useful in pharmaceutical development.

Medicinal Chemistry

The compound has been investigated for its potential biological activities:

- Anticancer Activity : Studies indicate that this compound exhibits cytotoxic effects on cancer cell lines. It induces apoptosis and modulates cell cycle progression, making it a candidate for anticancer drug development.

- Anti-inflammatory Effects : Related compounds have shown significant reductions in inflammatory markers in animal models, suggesting potential therapeutic uses in managing chronic inflammatory diseases.

- Antimicrobial Properties : In vitro studies demonstrate that derivatives of this compound can inhibit bacterial growth, indicating its potential in developing new antimicrobial agents.

Agrochemicals

Due to its stability and reactivity, this compound is utilized in the formulation of pesticides and herbicides. Its unique chemical structure enhances the efficacy of agrochemical products by improving their performance against pests and diseases.

Materials Science

The compound can be incorporated into polymer formulations to enhance properties such as thermal stability and resistance to degradation. This application is particularly relevant in the production of high-performance materials used in various industrial applications.

Data Summary Table

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Organic Synthesis | Intermediate for complex molecules | Valuable building block for pharmaceuticals |

| Medicinal Chemistry | Anticancer agent | Induces apoptosis in cancer cell lines |

| Anti-inflammatory | Reduces inflammatory markers | Significant decrease observed in animal models |

| Antimicrobial | Inhibits growth of bacteria | Potential development of new antimicrobial agents |

| Agrochemicals | Pesticide formulations | Enhanced efficacy against pests |

| Materials Science | Polymer enhancement | Improved thermal stability |

Anticancer Activity Study

A peer-reviewed study demonstrated that this compound exhibited significant cytotoxicity against multiple cancer cell lines. The mechanism was linked to apoptosis induction, highlighting its potential as an anticancer agent.

Anti-inflammatory Research

Research focused on related trifluoromethyl-containing benzoates indicated marked reductions in inflammatory markers following treatment. These findings suggest that the compound could be effective in managing chronic inflammation.

Antimicrobial Efficacy

In vitro studies showed that derivatives containing the trifluoromethyl group effectively inhibited bacterial growth. This suggests their utility in developing new classes of antibiotics aimed at resistant strains of bacteria.

作用機序

The mechanism of action of tert-butyl 4-bromo-2-(trifluoromethyl)benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable pharmacophore in drug design.

類似化合物との比較

Table 1: Key Structural and Physical Properties of Analogs

| Compound Name | CAS | Molecular Formula | Molar Mass (g/mol) | Key Substituents | Applications |

|---|---|---|---|---|---|

| This compound | 1416979-56-0 | C₁₂H₁₂BrF₃O₂ | 325.17 | -Br (C4), -CF₃ (C2), tert-butyl | Pharmaceutical intermediates |

| Ethyl 4-bromo-2-(trifluoromethyl)benzoate | 1214378-94-5 | C₁₀H₈BrF₃O₂ | 297.07 | -Br (C4), -CF₃ (C2), ethyl | Cross-coupling reactions |

| tert-Butyl 4-bromo-2,6-difluorobenzoate | 955887-09-9 | C₁₁H₁₂BrF₂O₂ | 293.12 | -Br (C4), -F (C2, C6), tert-butyl | Agrochemical synthesis |

| tert-Butyl 4-amino-2-(trifluoromethyl)benzoate | 1311200-05-1 | C₁₂H₁₄F₃NO₂ | 261.24 | -NH₂ (C4), -CF₃ (C2), tert-butyl | Nucleophilic substitution |

| Methyl 4-bromo-2-(trifluoromethoxy)benzoate | N/A | C₁₀H₈BrF₃O₃ | 313.07 | -Br (C4), -OCF₃ (C2), methyl | Electrophilic aromatic substitution |

Ethyl 4-bromo-2-(trifluoromethyl)benzoate

Structural Differences : Replaces the tert-butyl ester with an ethyl group.

Impact :

tert-Butyl 4-bromo-2,6-difluorobenzoate

Structural Differences : Features two fluorine atoms at C2 and C6 instead of -CF₃.

Impact :

tert-Butyl 4-amino-2-(trifluoromethyl)benzoate

Structural Differences: Bromine replaced by an amino (-NH₂) group. Impact:

Methyl 4-bromo-2-(trifluoromethoxy)benzoate

Structural Differences : Contains a trifluoromethoxy (-OCF₃) group instead of -CF₃.

Impact :

- Increased polarity : The ether oxygen enhances solubility in aqueous-organic mixtures.

- Weaker electron withdrawal : -OCF₃ is less electron-withdrawing than -CF₃, affecting reaction rates in aromatic substitutions.

- Applications: Used in liquid crystal precursors .

Key Research Findings

Reactivity in Cross-Couplings : The bromine in this compound participates efficiently in Pd-catalyzed couplings, outperforming ethyl analogs in yield (85% vs. 78%) due to reduced steric interference .

Solubility Trends : Lipophilicity follows the order: tert-butyl > ethyl > methyl esters. The tert-butyl derivative is 30% less soluble in acetonitrile than its ethyl counterpart .

Thermal Stability : The -CF₃ group increases thermal stability (decomposition at 220°C vs. 195°C for -OCF₃ analogs) .

生物活性

Tert-butyl 4-bromo-2-(trifluoromethyl)benzoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological effects, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound possesses a unique chemical structure characterized by the presence of a trifluoromethyl group and a bromine atom attached to a benzoate moiety. The chemical formula is CHBrFO, indicating the presence of halogen substituents which are known to enhance biological activity through various mechanisms.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes, receptors, or nucleic acids. The trifluoromethyl group enhances lipophilicity, allowing better membrane permeability and metabolic stability. The bromine atom can engage in halogen bonding interactions with biological macromolecules, potentially influencing enzyme activity or receptor binding .

Biological Activity

Antimicrobial Properties : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The presence of the trifluoromethyl group has been associated with increased potency against bacterial strains, making it a candidate for further exploration in antibiotic development .

Anti-inflammatory Effects : Some derivatives of related compounds have shown anti-inflammatory activities by inhibiting specific pathways involved in inflammation. The SAR studies indicate that modifications in the structure can significantly enhance these effects .

Cytotoxicity : In vitro assays have demonstrated that certain analogs do not exhibit cytotoxicity up to concentrations of 100 µM, highlighting their potential for therapeutic applications without significant adverse effects on cell viability .

Structure-Activity Relationship (SAR)

Research into the SAR of this compound indicates that variations in the substituents on the benzene ring can lead to significant changes in biological activity. For instance, the introduction of different halogens or functional groups can modulate the compound's interaction with biological targets, enhancing its efficacy .

| Substituent | Biological Activity | Reference |

|---|---|---|

| Bromine | Increases binding affinity to targets | |

| Trifluoromethyl | Enhances lipophilicity and metabolic stability | |

| Methyl | Modulates anti-inflammatory effects |

Case Studies

- Antimicrobial Activity : A study investigated the effects of various benzoate derivatives on bacterial growth inhibition. This compound was included in the screening, showing promising results against Gram-positive bacteria .

- Anti-inflammatory Potential : In a model studying inflammatory responses, compounds similar to this compound were tested for their ability to inhibit cytokine production. Results indicated significant reductions in pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases .

- Cytotoxicity Assessment : A cytotoxicity assay was performed on various cell lines using this compound and related compounds. The results indicated that while some derivatives exhibited low cytotoxicity, others showed promising anti-cancer properties without affecting normal cell viability up to high concentrations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。